

Application Note: HPLC-MS Analysis of 1-(2,3-dichlorophenyl)-N-methylmethanamine

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Compound of Interest

Compound Name: 1-(2,3-dichlorophenyl)-N-methylmethanamine

Cat. No.: B1299258

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of **1-(2,3-dichlorophenyl)-N-methylmethanamine** using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methods outlined are suitable for quantification and chiral separation, catering to the needs of researchers in drug discovery and development.

Introduction

1-(2,3-dichlorophenyl)-N-methylmethanamine is a chiral amine whose accurate quantification and enantiomeric purity assessment are critical in pharmaceutical development. This application note describes a robust HPLC-MS method for its analysis, including protocols for both achiral (quantitative) and chiral (enantiomeric separation) analysis. The methodologies are based on established principles for the analysis of similar chemical entities.

Experimental Protocols

Sample Preparation

A critical step for accurate analysis is the effective isolation of the analyte from the sample matrix. The following is a general protocol for sample preparation from a biological matrix (e.g., plasma).

Materials:

- Biological matrix (e.g., plasma) containing **1-(2,3-dichlorophenyl)-N-methylmethanamine**
- Internal Standard (IS) solution (e.g., a structurally similar compound)
- Acetonitrile, HPLC grade
- Water, HPLC grade
- Solid Phase Extraction (SPE) cartridges (e.g., C18)[[1](#)]
- Methanol, HPLC grade
- Elution solvent (e.g., 90:10 Methanol:Ammonium Hydroxide)
- Centrifuge
- Evaporator (e.g., nitrogen stream)

Procedure:

- Spiking: To 100 μ L of the sample matrix, add a known concentration of the internal standard.
- Protein Precipitation: Add 300 μ L of cold acetonitrile to precipitate proteins.
- Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
- Supernatant Collection: Carefully collect the supernatant.
- Solid Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant onto the conditioned SPE cartridge.
 - Wash the cartridge with 1 mL of water to remove interferences.
 - Elute the analyte and internal standard with 1 mL of the elution solvent.

- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μ L of the mobile phase. The sample is now ready for HPLC-MS analysis.

Achiral HPLC-MS Analysis (Quantification)

This method is designed for the quantitative analysis of **1-(2,3-dichlorophenyl)-N-methylmethanamine**.

Instrumentation:

- HPLC system with a binary pump, autosampler, and column oven
- Mass spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

Parameter	Value
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m)[2]
Mobile Phase A	0.1% Formic Acid in Water[3]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[3]
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40 °C

| Injection Volume | 5 μ L |

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	ESI Positive[4]
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	350 °C
Gas Flow	800 L/hr

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Chiral HPLC-MS Analysis (Enantiomeric Separation)

This method is for the separation and quantification of the individual enantiomers of **1-(2,3-dichlorophenyl)-N-methylmethanamine**. Polysaccharide-based chiral stationary phases are highly effective for this purpose.[4][5]

Instrumentation:

- Same as for achiral analysis.

Chromatographic Conditions:

Parameter	Value
Column	Chiral Stationary Phase (CSP) column (e.g., ChiralPAK AD-H, 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase	Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine[5]
Flow Rate	1.0 mL/min[6]
Column Temperature	25 °C

| Injection Volume | 10 µL |

Mass Spectrometry Conditions:

- The MS conditions will be similar to the achiral method, but may require optimization of the source parameters due to the different mobile phase composition.

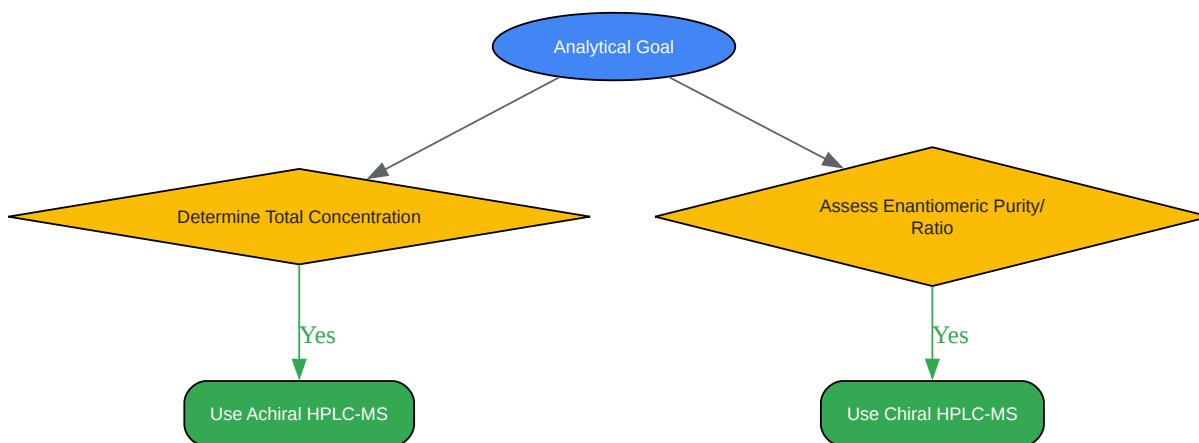
Data Presentation

The following table summarizes typical quantitative data that can be expected from the analysis of **1-(2,3-dichlorophenyl)-N-methylmethanamine** and its enantiomers. The exact values will depend on the specific instrumentation and experimental conditions.

Analyte	Retention Time (min)	m/z (Precursor Ion)	m/z (Product Ion)	Limit of Quantification (LOQ)
1-(2,3-dichlorophenyl)-N-methylmethanamine	~ 3.5 (Achiral)	204.0	(Fragment ion)	0.1 - 1 ng/mL
Enantiomer 1	(Varies with CSP)	204.0	(Fragment ion)	0.1 - 1 ng/mL
Enantiomer 2	(Varies with CSP)	204.0	(Fragment ion)	0.1 - 1 ng/mL

Visualization Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-MS analysis of **1-(2,3-dichlorophenyl)-N-methylmethanamine**.



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